molecular formula C24H27N5O3 B14730342 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline CAS No. 5096-28-6

7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline

Cat. No.: B14730342
CAS No.: 5096-28-6
M. Wt: 433.5 g/mol
InChI Key: FBFMWXKTHIEXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the dibenzylamino and hydroxypropyl groups to the theophylline core enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline typically involves the alkylation of theophylline with a suitable dibenzylamino-hydroxypropyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them back to alcohols.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different substituents on the amino group.

Scientific Research Applications

7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, it may block adenosine receptors, contributing to its stimulant effects on the central nervous system.

Comparison with Similar Compounds

    Theophylline: The parent compound, primarily used as a bronchodilator.

    Dyphylline: A derivative with similar bronchodilator properties but different pharmacokinetics.

    Aminophylline: A complex of theophylline with ethylenediamine, used for its bronchodilator effects.

Uniqueness: 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline is unique due to the presence of the dibenzylamino and hydroxypropyl groups, which enhance its pharmacological properties and potentially reduce side effects compared to the parent compound.

Properties

CAS No.

5096-28-6

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

7-[3-(dibenzylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H27N5O3/c1-26-22-21(23(31)27(2)24(26)32)29(17-25-22)16-20(30)15-28(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17,20,30H,13-16H2,1-2H3

InChI Key

FBFMWXKTHIEXGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.